An In-Depth Technical Guide to Lilial-d9: Structure, Properties, and Application
An In-Depth Technical Guide to Lilial-d9: Structure, Properties, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lilial-d9 is the deuterated form of Lilial, a synthetic aromatic aldehyde also known by its chemical name 3-(4-tert-butylphenyl)-2-methylpropanal or the trade name Butylphenyl Methylpropional.[1][2] Lilial itself has been widely used as a fragrance ingredient in a vast array of consumer products, from cosmetics and personal care items to laundry detergents, prized for its delicate, floral scent reminiscent of lily-of-the-valley.[1][3][4] However, due to its classification as a reproductive toxicant, its use in cosmetics has been banned in the European Union since March 2022.[1][5]
The introduction of deuterium atoms into the Lilial molecule to create Lilial-d9 provides a powerful tool for researchers. This isotopic labeling makes Lilial-d9 an ideal internal standard for quantitative analysis of Lilial in various matrices. The mass difference between the deuterated and non-deuterated compounds allows for precise and accurate measurements using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This guide provides a comprehensive overview of the chemical structure, physical properties, and applications of Lilial-d9, with a focus on its role in analytical methodologies.
Chemical Structure and Identification
Lilial-d9 is structurally identical to Lilial, with the exception of nine hydrogen atoms being replaced by their heavier isotope, deuterium. This substitution does not significantly alter the chemical reactivity of the molecule but provides a distinct mass signature.
IUPAC Name: 3-(4-tert-butylphenyl)-2-methylpropanal-d9
Synonyms:
-
4-tert-Butyl-α-methyl-benzenepropanal-d9
-
4-tert-Butyl-α-methyl-hydrocinnamaldehyde-d9
-
Butylphenyl methylpropional-d9
Molecular Formula: C₁₄H₁₁D₉O
Molecular Weight: Approximately 213.37 g/mol (calculated based on the molecular weight of Lilial, 204.31 g/mol , and the mass difference between deuterium and hydrogen).[1][2]
2D Chemical Structure:
Caption: 2D structure of Lilial-d9.
Physical and Chemical Properties
The physical properties of Lilial-d9 are expected to be very similar to those of its non-deuterated counterpart, Lilial.
| Property | Value (for Lilial) | Reference |
| Appearance | Clear, viscous liquid | [1] |
| Molecular Weight | 204.31 g/mol | [1][2] |
| Boiling Point | 275 °C | [1] |
| Melting Point | -20 °C | [1] |
| Density | 0.94 g/cm³ | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [9] |
| Odor | Floral, reminiscent of lily-of-the-valley | [1][3] |
Synthesis
The synthesis of Lilial typically involves the aldol condensation of 4-tert-butylbenzaldehyde and propionaldehyde, followed by hydrogenation.[1][10] A key intermediate in this process is p-tert-butyl-alpha-methyl phenylpropenal.[11] The synthesis of Lilial-d9 would follow a similar pathway, utilizing deuterated precursors to introduce the deuterium labels at specific positions in the molecule. Another described synthetic route involves the Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol.[12]
Application as an Internal Standard in Analytical Chemistry
The primary application of Lilial-d9 for researchers and drug development professionals is its use as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry.
The Rationale for Using a Deuterated Internal Standard:
In quantitative analysis, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This approach corrects for variations in sample preparation, injection volume, and instrument response.
A deuterated internal standard is considered the "gold standard" for mass spectrometry-based quantification because:
-
Similar Chemical and Physical Properties: Lilial-d9 has nearly identical chemical and physical properties to Lilial. This ensures it behaves similarly during sample extraction, derivatization, and chromatographic separation, leading to more accurate and precise results.
-
Distinct Mass-to-Charge Ratio (m/z): The mass difference allows the mass spectrometer to distinguish between the analyte (Lilial) and the internal standard (Lilial-d9), even if they co-elute chromatographically.
-
Minimized Ion Suppression/Enhancement Effects: In complex matrices, other components can interfere with the ionization of the analyte, a phenomenon known as matrix effects. Because the deuterated internal standard is affected by these matrix effects to a similar extent as the non-deuterated analyte, their ratio remains constant, leading to more reliable quantification.
Experimental Protocol: Quantification of Lilial in a Cosmetic Matrix using GC-MS with Lilial-d9 as an Internal Standard
This protocol outlines a general workflow for the quantification of Lilial in a cream or lotion sample. Method optimization and validation are crucial for any specific application.
1. Materials and Reagents:
-
Lilial analytical standard
-
Lilial-d9 internal standard solution (e.g., 100 µg/mL in methanol)
-
Hexane (or other suitable organic solvent), HPLC grade
-
Anhydrous sodium sulfate
-
Cosmetic sample (cream or lotion)
-
Vortex mixer
-
Centrifuge
-
GC-MS system
2. Sample Preparation:
-
Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 15 mL centrifuge tube.
-
Spiking with Internal Standard: Add a known amount of the Lilial-d9 internal standard solution (e.g., 50 µL of a 10 µg/mL solution) to the sample. The amount should be chosen to yield a response comparable to that of the expected analyte concentration.
-
Extraction: Add 5 mL of hexane to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of Lilial and Lilial-d9 into the organic solvent.
-
Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic layer from the sample matrix.
-
Drying: Carefully transfer the supernatant (hexane layer) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried extract is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Oven Temperature Program: An optimized temperature gradient is used to separate Lilial from other matrix components. A typical program might start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.
-
Monitor Ions for Lilial (C₁₄H₂₀O): Select characteristic ions from the mass spectrum of Lilial (e.g., m/z 204, 147, 91).
-
Monitor Ions for Lilial-d9 (C₁₄H₁₁D₉O): Select the corresponding ions for the deuterated standard, which will be shifted by the number of deuterium atoms (e.g., m/z 213, 156, 91).
-
4. Data Analysis and Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of Lilial and a constant concentration of Lilial-d9.
-
Response Ratio: For each standard and sample, calculate the ratio of the peak area of the Lilial quantification ion to the peak area of the Lilial-d9 quantification ion.
-
Quantification: Plot the response ratio against the concentration of Lilial for the calibration standards to generate a calibration curve. The concentration of Lilial in the unknown sample can then be determined from its response ratio using the calibration curve.
Caption: Workflow for Lilial quantification using Lilial-d9.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Lilial-d9 is not widely available, the safety precautions should be based on those for Lilial. Lilial is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[13]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Avoid inhalation of vapors and contact with skin and eyes.[14]
-
Store in a tightly sealed container in a cool, dry place away from sources of ignition.[4]
Conclusion
Lilial-d9 is an indispensable tool for the accurate and precise quantification of Lilial in a variety of matrices. Its properties as a deuterated internal standard make it particularly valuable for researchers, analytical chemists, and professionals in the drug development and consumer product safety fields. The use of Lilial-d9 in conjunction with powerful analytical techniques like GC-MS enables reliable monitoring and risk assessment of Lilial, a compound of significant regulatory interest. As analytical demands for sensitivity and accuracy continue to grow, the application of isotopically labeled standards like Lilial-d9 will remain a cornerstone of robust quantitative analysis.
References
- TTS True Testing Services Laboratory. (n.d.). Analysis of Lilial in Cosmetic Products - Blog.
- Wikipedia. (2024). Lilial.
- CymitQuimica. (n.d.). CAS 80-54-6: Lilial.
- National Center for Biotechnology Information. (n.d.). Lilial. PubChem.
- Mérieux NutriSciences. (2023, May 24). Lilial in Cosmetics: did you check your product?.
- Waters Corporation. (n.d.). Fast Analysis of Cosmetic Allergens Using UltraPerformance Convergence Chromatography (UPC2) with MS Detection.
- MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.
- National Institute of Standards and Technology. (n.d.). Lilial. NIST Chemistry WebBook.
- Cheméo. (n.d.). Lilial (CAS 80-54-6) - Chemical & Physical Properties.
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- ScenTree.co. (n.d.). Lilial® (CAS N° 80-54-6).
- TargetMol. (n.d.). Lilial.
- ECHEMI. (n.d.). Lilial SDS, 80-54-6 Safety Data Sheets.
- ResearchGate. (n.d.). Synthesis of Lilial® by Friedel–Crafts alkylation of 2-methyl-3-phenyl propanol.
- ScenTree.co. (n.d.). Lilial® (CAS N° 80-54-6).
- Prodasynth. (2022, March 3). LILIAL.
- Google Patents. (n.d.). CN108658742B - Preparation method of lilial key intermediate p-tert-butyl-alpha-methyl phenylpropenal.
- Jablonská, E., et al. (2023). Toxicological investigation of lilial. PMC - NIH.
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